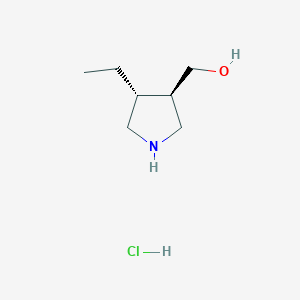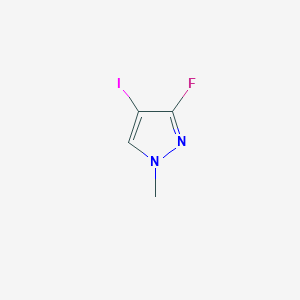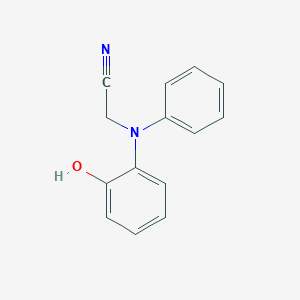
2-(N-(2-hydroxyphenyl)anilino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-hydroxyphenyl)anilino)acetonitrile is an organic compound with the molecular formula C14H12N2O It is a derivative of acetonitrile and contains both an aniline and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-hydroxyphenyl)anilino)acetonitrile typically involves the reaction of aniline with 2-hydroxybenzaldehyde in the presence of a cyanating agent such as potassium cyanide. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
[ \text{Aniline} + \text{2-Hydroxybenzaldehyde} + \text{KCN} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and isolation of the product to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(N-(2-hydroxyphenyl)anilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(N-(2-hydroxyphenyl)anilino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(N-(2-hydroxyphenyl)anilino)acetonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Anilino(2-hydroxyphenyl)acetonitrile: A closely related compound with similar structural features.
Quinazoline derivatives: Compounds with a fused heterocyclic system that exhibit a broad range of biological activities.
Uniqueness
2-(N-(2-hydroxyphenyl)anilino)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(N-(2-hydroxyphenyl)anilino)acetonitrile |
InChI |
InChI=1S/C14H12N2O/c15-10-11-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)17/h1-9,17H,11H2 |
InChI Key |
ZBBCYJZUMYLCKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



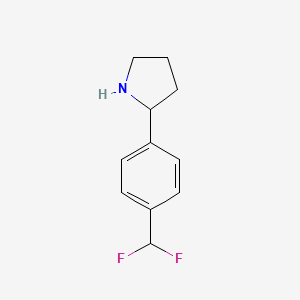
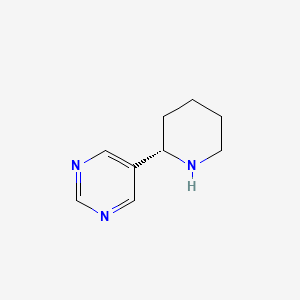
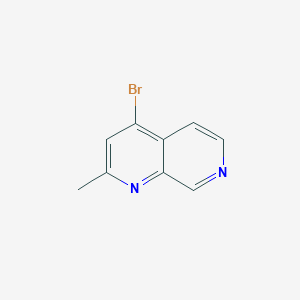
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
![(1H-Naphtho[1,2-d]imidazol-2-yl)methanamine](/img/structure/B12952061.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
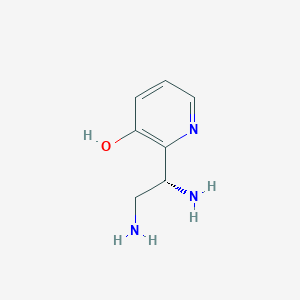
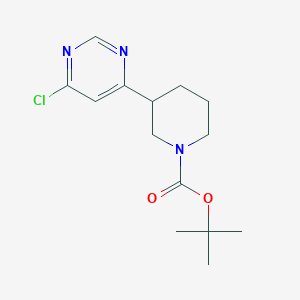
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
